
Benzo(e)pyrene, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(e)pyrene, methyl- is a derivative of benzo(e)pyrene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are characterized by multiple aromatic rings fused together. Benzo(e)pyrene, methyl- is known for its structural complexity and potential biological activity. It is a colorless compound that can be found in various environmental sources, including coal tar, cigarette smoke, and grilled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo(e)pyrene, methyl- typically involves the methylation of benzo(e)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(e)pyrene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzo(e)pyrene, methyl- often involves large-scale methylation processes using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Types of Reactions:
Reduction: Reduction reactions can convert benzo(e)pyrene, methyl- into less complex hydrocarbons, although these reactions are less common.
Substitution: Electrophilic substitution reactions can occur, where functional groups are introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Epoxides, dihydrodiols, and quinones.
Reduction: Simplified hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzo(e)pyrene, methyl- has significant applications in scientific research:
Mechanism of Action
The mechanism of action of benzo(e)pyrene, methyl- involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound .
Comparison with Similar Compounds
Benzo(a)pyrene: Another PAH with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional aromatic rings, leading to different chemical properties.
Indenopyrenes: Compounds with indene fused to pyrene, showing distinct reactivity
Uniqueness: Benzo(e)pyrene, methyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. Its distinct structure allows for targeted studies on the effects of methylation on PAHs .
Properties
CAS No. |
41699-04-1 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-methylbenzo[e]pyrene |
InChI |
InChI=1S/C21H14/c1-13-9-11-19-17-7-3-2-6-16(17)18-8-4-5-14-10-12-15(13)21(19)20(14)18/h2-12H,1H3 |
InChI Key |
WBXTZNRNKDKGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C5=CC=CC=C5C4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




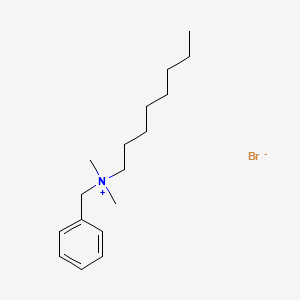
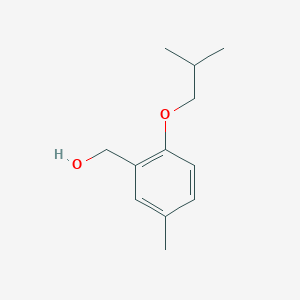
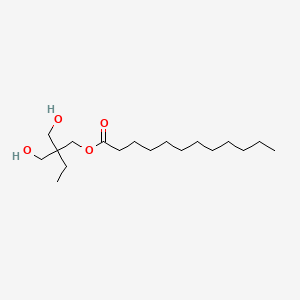
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
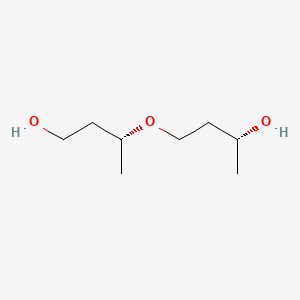
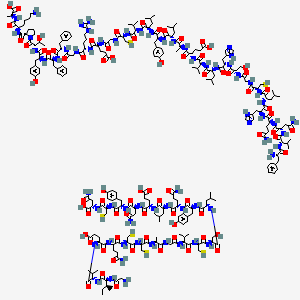
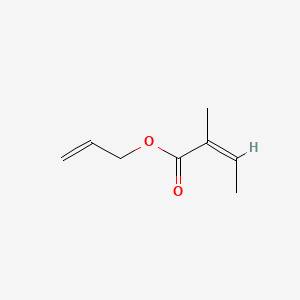
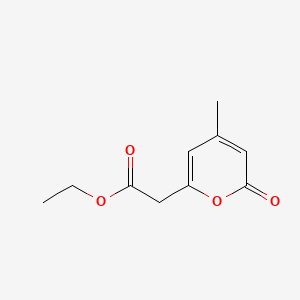
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)
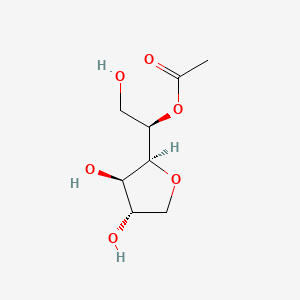

![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)
